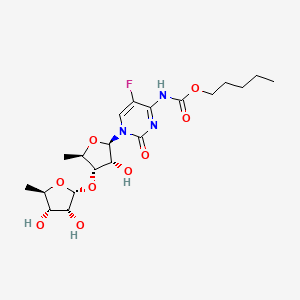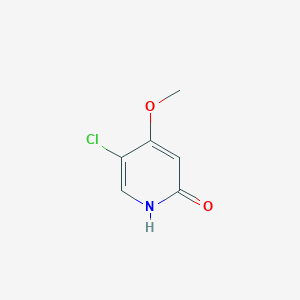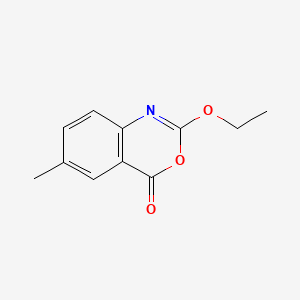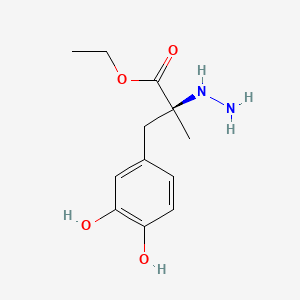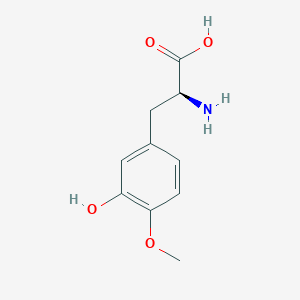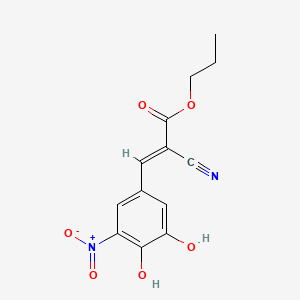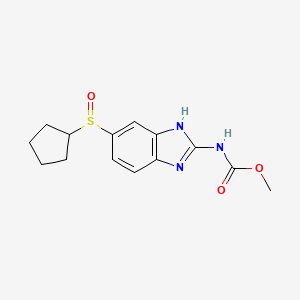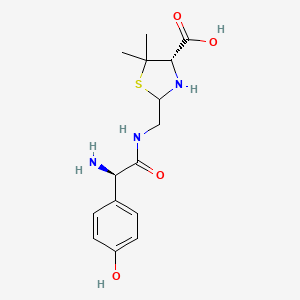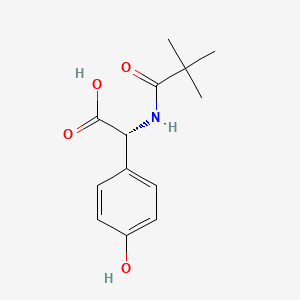
セファゼドン不純物12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefazedone Impurity 12 is a chemical compound that is often encountered as a byproduct or degradation product in the synthesis and storage of Cefazedone, a cephalosporin antibiotic. Impurities like Cefazedone Impurity 12 are critical to identify and control in pharmaceutical products to ensure their safety, efficacy, and quality.
科学的研究の応用
Cefazedone Impurity 12 has several applications in scientific research:
Pharmaceutical Research: It is used as a reference standard in the development and validation of analytical methods for detecting impurities in Cefazedone formulations.
Toxicological Studies: Researchers study the impurity’s potential genotoxicity and other toxicological effects to ensure the safety of pharmaceutical products.
Chemical Synthesis: The impurity can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Quality Control: It is essential in quality control processes to ensure that pharmaceutical products meet regulatory standards and are free from harmful levels of impurities.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Cefazedone Impurity 12 typically involves the synthesis of Cefazedone itself, during which various side reactions can lead to the formation of impurities. The synthetic route for Cefazedone involves multiple steps, including the acylation of 7-aminocephalosporanic acid (7-ACA) with specific acylating agents under controlled conditions . The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in the formation of impurities.
Industrial Production Methods
In industrial settings, the production of Cefazedone and its impurities is carefully monitored. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and drying to isolate the desired product and minimize impurities . Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to detect and quantify impurities, ensuring compliance with regulatory standards.
化学反応の分析
Types of Reactions
Cefazedone Impurity 12 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.
Reduction: Reducing agents can convert certain functional groups within the impurity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the impurity’s chemical properties .
作用機序
like other cephalosporin-related compounds, it may interact with bacterial cell wall synthesis pathways, potentially inhibiting bacterial growth . Further research is needed to elucidate its specific molecular targets and pathways.
類似化合物との比較
Cefazedone Impurity 12 can be compared with other impurities and related compounds found in cephalosporin antibiotics:
Cefazedone Impurity 1: Another impurity with a different structure and potential toxicological profile.
Cefazedone Impurity 10: Known for its distinct chemical properties and formation pathways.
Cefazedone Impurity 14: Exhibits unique reactivity and stability compared to other impurities.
These comparisons highlight the uniqueness of Cefazedone Impurity 12 in terms of its formation, chemical behavior, and impact on pharmaceutical quality.
特性
CAS番号 |
184696-69-3 |
|---|---|
分子式 |
C8H8N2O3S |
分子量 |
212.23 g/mol |
IUPAC名 |
(4R,5R)-4-amino-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-ene-3,11-dione |
InChI |
InChI=1S/C8H8N2O3S/c9-4-6(11)10-5-3(1-13-8(5)12)2-14-7(4)10/h4,7H,1-2,9H2/t4-,7-/m1/s1 |
InChIキー |
PEXXBWBJJAMURF-CLZZGJSISA-N |
異性体SMILES |
C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)N)SC2 |
正規SMILES |
C1C2=C(C(=O)O1)N3C(C(C3=O)N)SC2 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(5aR,6R)-6-Amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione; (5aR-trans)-6-amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


